

Pharmacological Profile of Convolvine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate

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Abstract

Convolvine is a tropane alkaloid identified as a constituent of various Convolvulus species, notably Convolvulus pluricaulis, a plant with a long history of use in traditional medicine for its cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of Convolvine. A thorough review of existing literature reveals that while the parent plant extract has been studied for a range of central nervous system effects, specific quantitative data on the isolated Convolvine is scarce. A pivotal finding in recent research is the distinction between Convolvine and its parent compound, Convolamine. Convolamine has been identified as a potent positive modulator of the sigma-1 receptor, a property not shared by Convolvine in the same assays. This guide summarizes the available qualitative and quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate key pathways and workflows. It also highlights the significant data gaps that represent opportunities for future research in elucidating the full pharmacological and therapeutic potential of Convolvine.

Introduction

Convolvine is a naturally occurring tropane alkaloid, structurally characterized as the desmethyl metabolite of Convolamine. Both compounds are found in plants of the Convolvulus genus, which are recognized in traditional Ayurvedic medicine for their "Medhya Rasayana" (nootropic

or brain-tonic) properties. While extracts of *Convolvulus pluricaulis* have demonstrated a wide array of pharmacological activities, including CNS depression, anxiolytic, tranquilizing, antidepressant, and neuroprotective effects, the specific contribution of Convolvine to these actions is not well-defined.[1]

Recent pharmacological investigations have begun to differentiate the activities of Convolvine from its precursor, Convolamine. Notably, a 2023 study established Convolamine as a positive modulator of the sigma-1 receptor (S1R), contributing to its observed cognitive and neuroprotective effects in preclinical models.[2] The same study reported that Convolvine, the desmethyl metabolite, did not exhibit the same activity at the tested concentrations, suggesting a distinct pharmacological profile.[2]

This document aims to consolidate the known pharmacological data for Convolvine, present detailed methodologies for the key experiments cited in the context of its parent compound's research, and provide visual representations of relevant biological pathways and experimental workflows to guide researchers and drug development professionals.

Pharmacodynamics

The pharmacodynamic properties of Convolvine remain largely uncharacterized in comparison to other tropane alkaloids. The primary focus of recent research has been on its parent compound, Convolamine.

Receptor Binding Affinity and Functional Activity

There is a significant lack of publicly available, quantitative data on the receptor binding affinities and functional activities of isolated Convolvine. The most definitive information comes from a comparative study with Convolamine.

Table 1: Summary of Receptor Binding and Functional Activity Data for Convolvine

Target	Assay Type	Ligand /Agonist	Species	K _i (nM)	IC ₅₀ (nM)	EC ₅₀ (nM)	E _{max} (%)	Reference
Sigma-1 Receptor (S1R)	Positive Allosteric Modulation	PRE-084	-	Not Reported	Inactive at tested doses	Inactive at tested doses	Not Reported	[2]
Various CNS Receptors	Radioligand and Binding Assays	-	-	Data Not Available	Data Not Available	-	-	
Various Ion Channels	Functional Assays	-	-	-	Data Not Available	Data Not Available	Data Not Available	

A notable study demonstrated that while Convolamine acts as a positive modulator of the sigma-1 receptor, Convolvine, its desmethyl metabolite, did not share these effects at the doses tested.[2] This suggests that the N-methyl group of Convolamine is crucial for its interaction with the sigma-1 receptor.

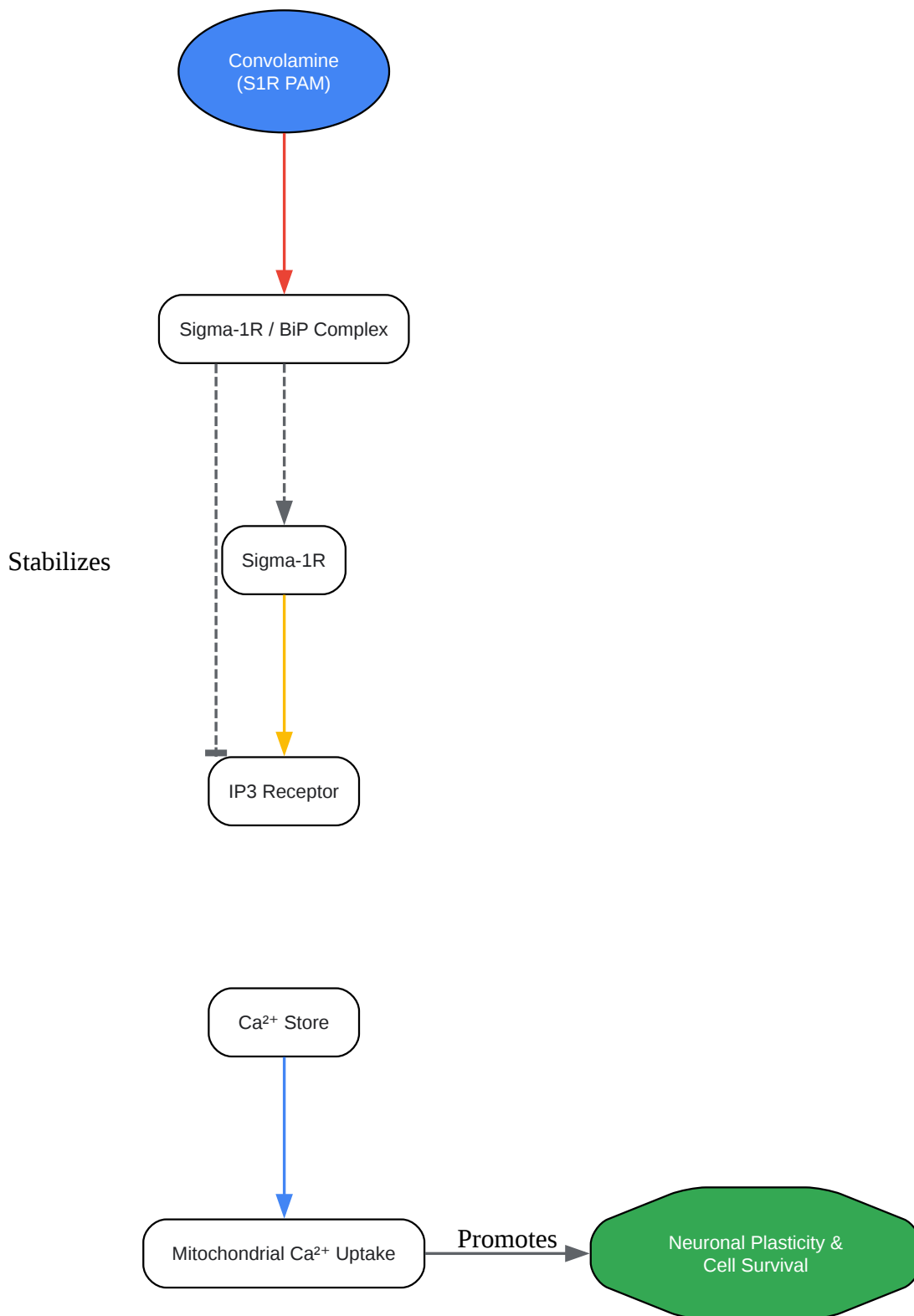
The anxiolytic and sedative properties observed with Convolvulus pluricaulis extracts could suggest a potential interaction with GABA-A receptors, a common target for such effects. However, direct binding or functional studies on Convolvine at GABA-A receptors have not been reported.

Signaling Pathways

Given the findings with its parent compound, the sigma-1 receptor signaling pathway is of high relevance. Additionally, the GABA-A receptor pathway is a plausible, though unconfirmed, target.

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling.[3] Its activation is linked to

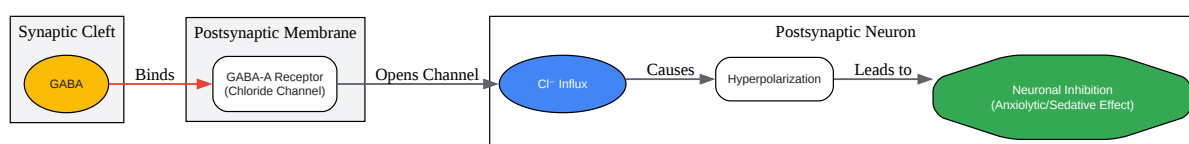
neuroprotective and cognitive-enhancing effects. Convolamine positively modulates this pathway, but Convolvine does not appear to share this mechanism.[2]



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Figure 1. Sigma-1 Receptor Signaling Pathway Modulation by Convolamine.

GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Positive allosteric modulation of these receptors leads to anxiolytic and sedative effects. This pathway is a hypothetical target for components of *Convolvulus pluricaulis* extracts.



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Figure 2. Hypothetical GABA-A Receptor Signaling Pathway.

Pharmacokinetics (ADME)

Specific pharmacokinetic parameters for isolated Convolvine have not been reported in the literature. The information available is general to tropane alkaloids or inferred from studies on its parent compound.

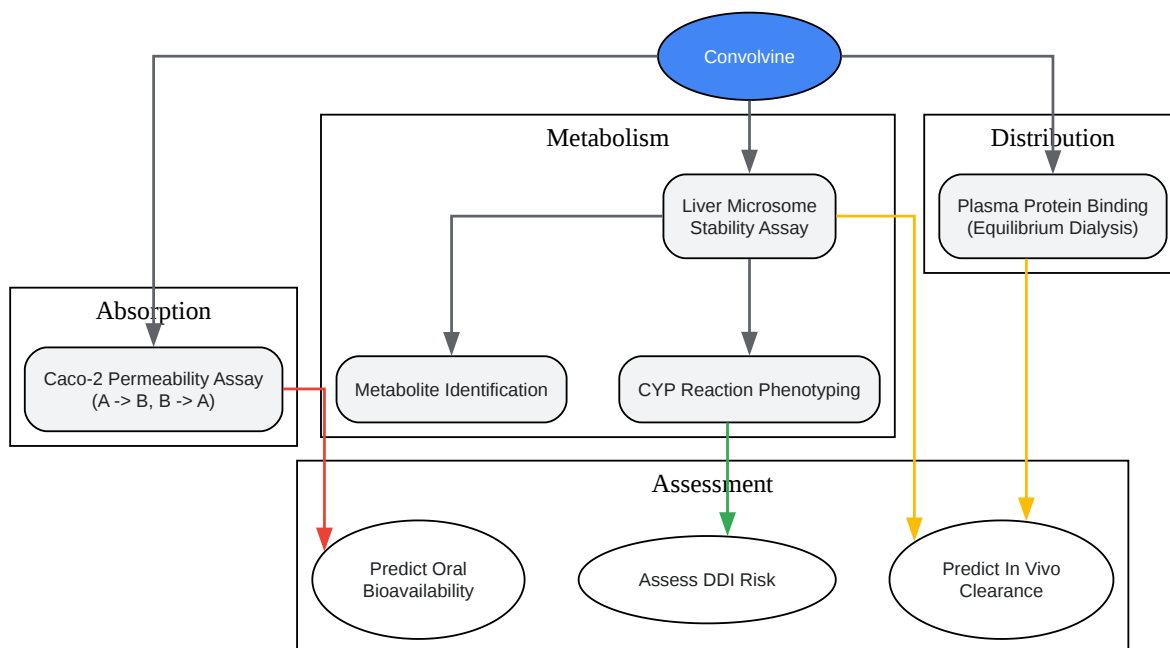
Table 2: Summary of Pharmacokinetic (ADME) Data for Convolvine

Parameter	Value	Method	Reference
Absorption			
Bioavailability (Oral)	Data Not Available	-	
Permeability (e.g., Caco-2)	Data Not Available	-	
Distribution			
Plasma Protein Binding	Data Not Available	-	
Volume of Distribution	Data Not Available	-	
Metabolism			
Primary Route	Known to be a desmethyl metabolite of Convolamine	Inferred from comparative studies	[2]
Metabolizing Enzymes	Data Not Available	-	
Metabolic Stability	Data Not Available	-	
Excretion			
Clearance	Data Not Available	-	
Half-life ($t_{1/2}$)	Data Not Available	-	
Excretion Route	Data Not Available	-	

The metabolic conversion from Convolamine to Convolvine involves N-demethylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. However, the specific CYP isoforms involved have not been identified.

Experimental Workflow for In Vitro ADME Profiling

A standard workflow for assessing the ADME properties of a new chemical entity like Convolvine would involve a series of in vitro assays.



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Figure 3. General Experimental Workflow for In Vitro ADME Screening.

Toxicology

No dedicated toxicology studies on isolated Convolvine have been published. The available data is derived from acute toxicity studies of extracts from Convolvulus species and general knowledge of tropane alkaloids.

Table 3: Summary of Acute Toxicity Data for Convolvulus Extracts and Related Alkaloids

Substance	Species	Route	LD_50	Observed Effects	Reference
Convolvulus pluricaulis (Whole Plant Extract)	Mice	Oral	~1250 mg/kg	Sedative effect, decreased locomotor activity	[4]
Convolvulus arvensis (Methanolic Extract)	Mice	Oral	1080 mg/kg	-	[1]
Atropine	Rats	Oral	500 mg/kg	Anticholinergic toxicity	[5]
Scopolamine	Humans	-	Estimated lethal dose: 2-4 mg	Anticholinergic toxicity	[6]

Studies on extracts of *C. pluricaulis* indicate a sedative effect and a reduction in spontaneous motor activity at doses above 200 mg/kg in mice.[\[4\]](#) Higher doses (above 1 g/kg) were lethal.

Experimental Protocols

Detailed protocols for the specific experiments conducted on Convolvine are not available. The following sections describe generalized, representative protocols for the key assays relevant to its pharmacological characterization, based on standard laboratory practices and the methodologies described in related studies.

Sigma-1 Receptor (S1R) Positive Allosteric Modulator Assay

This protocol describes a radioligand binding assay to determine if a test compound acts as a positive allosteric modulator (PAM) of the S1R by measuring its effect on the binding of a known S1R agonist.

- **Preparation of Membranes:** Prepare cell membrane homogenates from a cell line overexpressing the human sigma-1 receptor (e.g., CHO-S1R cells). Determine the protein concentration using a Bradford assay.
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4.
- **Radioligand:** [^3H]-PRE-084 (a reference S1R agonist).
- **Procedure:** a. In a 96-well plate, add assay buffer, the test compound (Convolvine) at various concentrations, and a fixed, sub-saturating concentration of [^3H]-PRE-084. b. Initiate the binding reaction by adding the cell membrane preparation. c. Incubate for 60 minutes at 37°C. d. To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a non-labeled S1R agonist (e.g., 10 μM PRE-084). e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the specific binding of [^3H]-PRE-084 at each concentration of the test compound. A PAM will increase the specific binding of the agonist. Plot the percentage change in binding against the log concentration of the test compound to determine the EC_{50} and E_{max} .

Zebrafish Larval Photomotor Response (PMR) Assay

This high-throughput in vivo assay is used to screen for neuroactive compounds by measuring their effect on larval zebrafish locomotor activity in response to light changes.

- **Animals:** Wild-type zebrafish larvae at 5-7 days post-fertilization (dpf).
- **Apparatus:** A multi-well plate reader capable of delivering light stimuli and tracking larval movement (e.g., ZebraBox).
- **Procedure:** a. Array individual larvae in a 96-well plate containing embryo medium. b. Add the test compound (Convolvine) to the medium at desired concentrations. Include a vehicle control group. c. Acclimate the larvae in the dark for at least 30 minutes. d. The automated protocol consists of alternating periods of light and darkness (e.g., 5 minutes dark, 5 minutes

light, repeated for 3 cycles). e. The instrument's camera records the movement of each larva throughout the experiment.

- **Data Analysis:** The total distance moved or the time spent active is quantified for each larva during the light and dark phases. Compare the locomotor profiles of the Convolvine-treated groups to the vehicle control group to identify hypoactive, hyperactive, or anxiolytic-like phenotypes.

A β _{25–35}-Induced Amnesia Model in Mice

This protocol describes an in vivo model to assess the potential of a test compound to reverse cognitive deficits relevant to Alzheimer's disease.

- **Animals:** Adult male C57BL/6 mice.
- **Induction of Amnesia:** Amyloid-beta peptide fragment 25-35 (A β _{25–35}) is aggregated by incubation at 37°C for 4 days. A single intracerebroventricular (i.c.v.) injection of aggregated A β _{25–35} (e.g., 9 nmol) is administered to induce neurotoxicity and cognitive deficits. Sham animals receive an i.c.v. injection of vehicle.
- **Drug Administration:** The test compound (Convolvine) is administered orally (p.o.) or intraperitoneally (i.p.) daily for a period of 7-14 days, starting one day after the A β _{25–35} injection.
- **Behavioral Testing (Morris Water Maze):**
 - Apparatus:** A circular pool (120 cm diameter) filled with opaque water, containing a hidden escape platform.
 - Acquisition Phase:** For 4-5 consecutive days, each mouse undergoes four trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
 - Probe Trial:** 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of spatial memory retention.
- **Data Analysis:** Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the different treatment groups (Sham, A β _{25–35} + Vehicle, A β _{25–35} + Convolvine). An effective compound will reduce the escape latencies and increase the time spent in the target quadrant compared to the vehicle-treated amnesic group.

Conclusion and Future Directions

The pharmacological profile of Convolvine is currently in the early stages of elucidation and is primarily defined by its distinction from its parent compound, Convolamine. While Convolamine is a positive modulator of the sigma-1 receptor, Convolvine appears to be inactive at this target, indicating that the N-methyl group is critical for this specific activity. The broad CNS effects of *Convolvulus pluricaulis* extracts, from which Convolvine is derived, suggest that it may possess other neuropharmacological activities, but these have yet to be confirmed through direct studies on the isolated compound.

There is a clear and significant need for further research to characterize Convolvine. Future studies should focus on:

- **Comprehensive Receptor Screening:** Determining the binding affinities of Convolvine against a wide panel of CNS receptors and ion channels to identify its primary molecular targets.
- **In Vitro Functional Assays:** Characterizing the functional activity (agonist, antagonist, modulator) of Convolvine at any identified targets.
- **Pharmacokinetic Profiling:** Conducting in vitro and in vivo ADME studies to determine its bioavailability, distribution, metabolic fate, and clearance.
- **Toxicology Studies:** Establishing a definitive acute toxicity profile (e.g., LD₅₀) and investigating potential sub-chronic toxicity.
- **In Vivo Efficacy Studies:** Evaluating the effects of isolated Convolvine in relevant animal models of anxiety, depression, and cognitive impairment to understand its potential contribution to the ethnopharmacological uses of *Convolvulus pluricaulis*.

A systematic investigation into these areas is essential to unlock the potential therapeutic value of Convolvine and to fully understand the complex pharmacology of the medicinal plant from which it originates.

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